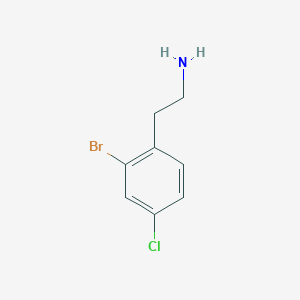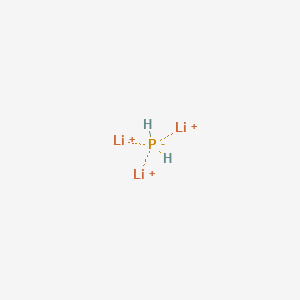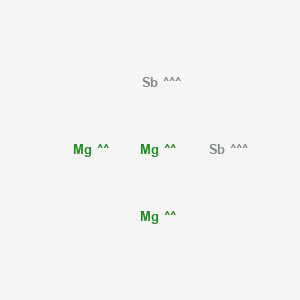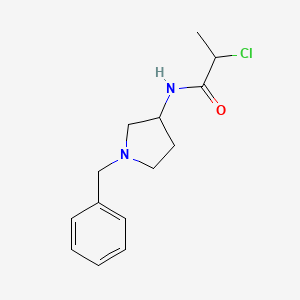
Graphite bromide
Übersicht
Beschreibung
Graphite bromide is a compound formed by the intercalation of bromine into graphite. This compound is of significant interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications. The intercalation process involves the insertion of bromine molecules between the layers of graphite, resulting in a material with altered electronic, optical, and mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Graphite bromide can be synthesized through several methods, including the bromination of graphite oxide. One common approach involves the use of bromine or hydrobromic acid under reflux or in an autoclave at elevated temperatures and pressures . Another method involves the in situ single-step reduction of bromine-intercalated graphite to covalently brominated graphene using reactive lithium naphthalide .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of graphite oxide prepared by methods such as the Hummers or Hofmann method. These methods involve the oxidation of graphite in concentrated acids with nitrate and permanganate ions or chlorate ions .
Analyse Chemischer Reaktionen
Types of Reactions: Graphite bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. The bromine molecules intercalated within the graphite layers can participate in redox reactions, such as the two-electron transfer reaction based on bromine intercalation into graphite .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrobromic acid, and reactive lithium naphthalide. The conditions for these reactions often involve elevated temperatures and pressures, as well as the use of reflux or autoclave systems .
Major Products Formed: The major products formed from the reactions of this compound include brominated graphene derivatives and other functionalized graphene materials. These products exhibit unique properties that make them suitable for various applications .
Wissenschaftliche Forschungsanwendungen
Graphite bromide has a wide range of scientific research applications. In biology and medicine, brominated graphene materials are being explored for their antimicrobial properties and potential use in drug delivery systems . In industry, this compound is used in the production of high-quality graphene and other advanced materials .
Wirkmechanismus
The mechanism by which graphite bromide exerts its effects involves the intercalation of bromine molecules into the graphite layers. This intercalation process results in the formation of a bromine-graphite intercalation compound, which exhibits unique electronic and structural properties. The bromine molecules can act as both intercalating agents and reactants for surface functionalization, leading to the formation of covalently brominated graphene .
Vergleich Mit ähnlichen Verbindungen
Graphite bromide can be compared with other halogenated graphite compounds, such as graphite chloride and graphite fluoride. While all these compounds involve the intercalation of halogen molecules into graphite, they exhibit different properties and reactivities. For example, graphite fluoride is known for its high thermal stability and resistance to chemical attack, while graphite chloride is used in the synthesis of various organic compounds .
List of Similar Compounds:- Graphite chloride
- Graphite fluoride
- Bromine-intercalated graphite flakes
- Alkylated/brominated graphene
Eigenschaften
IUPAC Name |
methane;molecular bromine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16CH4.Br2/c;;;;;;;;;;;;;;;;1-2/h16*1H4; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJUQTEFBYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.BrBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H64Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923559 | |
| Record name | Bromine--methane (1/16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-58-2 | |
| Record name | Bromine, compd. with graphite (1:16) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012079582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromine, compd. with graphite (1:16) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromine--methane (1/16) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine, compound with graphite (1:16) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















